molecular formula C46H67N9O9S2 B10795503 deamino-Chg(1-SH)-DL-Tyr(Et)-DL-Phe-DL-Val-DL-Asn-DL-Gly(thioformyl)(thioformyl)-DL-Lys-NH2

deamino-Chg(1-SH)-DL-Tyr(Et)-DL-Phe-DL-Val-DL-Asn-DL-Gly(thioformyl)(thioformyl)-DL-Lys-NH2

Cat. No.: B10795503
M. Wt: 954.2 g/mol
InChI Key: VNEOOMJYPUDQOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of L-654,284 involves the methylation of the N-desmethyl precursor of L-654,284 with methyl iodide. This reaction is typically carried out under controlled conditions to ensure high yield and purity of the final product . Industrial production methods for L-654,284 are not widely documented, but the synthesis process generally involves standard organic synthesis techniques and purification steps to obtain the desired compound.

Chemical Reactions Analysis

L-654,284 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in L-654,284.

    Substitution: L-654,284 can undergo substitution reactions, particularly at the nitrogen and oxygen atoms, to form derivatives with different pharmacological properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

Molecular Formula

C46H67N9O9S2

Molecular Weight

954.2 g/mol

IUPAC Name

N-[1-[(1,6-diamino-1-oxohexan-2-yl)amino]-1-oxo-3-sulfanylidenepropan-2-yl]-2-[[2-[[2-[[3-(4-ethoxyphenyl)-2-[[2-(1-sulfanylcyclohexyl)acetyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]butanediamide

InChI

InChI=1S/C46H67N9O9S2/c1-4-64-31-18-16-30(17-19-31)24-33(50-38(57)26-46(66)20-10-6-11-21-46)41(59)52-34(23-29-13-7-5-8-14-29)43(61)55-39(28(2)3)45(63)53-35(25-37(48)56)42(60)54-36(27-65)44(62)51-32(40(49)58)15-9-12-22-47/h5,7-8,13-14,16-19,27-28,32-36,39,66H,4,6,9-12,15,20-26,47H2,1-3H3,(H2,48,56)(H2,49,58)(H,50,57)(H,51,62)(H,52,59)(H,53,63)(H,54,60)(H,55,61)

InChI Key

VNEOOMJYPUDQOL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C=S)C(=O)NC(CCCCN)C(=O)N)NC(=O)CC3(CCCCC3)S

Origin of Product

United States

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